molecular formula C8H11N5O3 B1168696 9-(3-Hydroxypropoxy)guanine CAS No. 114778-60-8

9-(3-Hydroxypropoxy)guanine

Cat. No.: B1168696
CAS No.: 114778-60-8
M. Wt: 225.20 g/mol
InChI Key: UWCACOXRVYDNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The future research directions for 9-(3-Hydroxypropoxy)guanine could involve exploring its potential uses in antiviral therapy . Further studies could also focus on improving the synthesis methods and understanding the detailed mechanism of action .

Chemical Reactions Analysis

BRL44385 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like allopurinol and menadione, and reducing agents under controlled conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCACOXRVYDNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1OCCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150848
Record name 9-(3-Hydroxypropoxy)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114778-60-8
Record name 9-(3-Hydroxypropoxy)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Hydroxypropoxy)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine (3.40 g, 9.41 mmol) in 80% formic acid (100 ml) was heated at 100° C. for 1 hour. The reaction mixture was then cooled and stirred with 10% palladium on charcoal (2.0 g) under an atmosphere of hydrogen at 20° C. for 45 minutes. After removal of the catalyst, the solution was evaporated and the residue was treated with water (50 ml) and concentrated aqueous ammonia (4 ml) at 100° C. for 15 minutes. The solution was then cooled and evaporated under reduced pressure. Recrystallisation of the residue from water afforded 9-(3-hydroxyprop-1-oxy)guanine (800 mg, 33%). 1H NMR: δH [(CD3)2SO] 1.80 (2H, quintet, J=6.3, 6.6 Hz, CH2CH2CH2), 3.55 (2H, quartet, J=5.50, 5.8 Hz, CH2OH), 4.32 (2H, t, J=6.6 Hz, CH2ON), 4.57 (1H, t, J=5.5 Hz, D2O exchangeable, OH), 6.57 (2H, br.s, D2O exchangeable, NH2), 7.91 (1H, s, H-8), 10.63 (1H, br.s, D2O exchangeable, H-1).
Name
9-(3-Benzyloxyprop-1-oxy)-6-chloro-2-formamidopurine
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

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